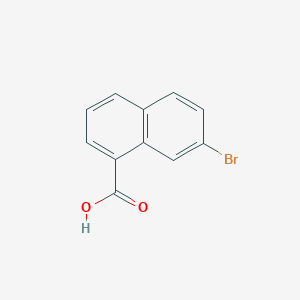

7-Bromo-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVHZFPTYXFWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291330 | |

| Record name | 7-bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51934-39-5 | |

| Record name | 51934-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1-naphthoic Acid: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-naphthoic acid (CAS No: 51934-39-5) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique structural architecture, featuring a naphthalene core functionalized with a reactive bromine atom and a versatile carboxylic acid group, makes it a valuable building block for complex molecular targets.[2] This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, and key reactivity patterns. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to the development of novel pharmaceutical and agrochemical agents.[1]

Core Chemical and Physical Properties

This compound is an off-white to pale brown crystalline solid.[1] The molecule's core is a naphthalene ring system, which imparts significant hydrophobicity and stability.[2] The functional groups—a bromine atom at the C-7 position and a carboxylic acid at the C-1 position—are the primary determinants of its chemical behavior. The bromine introduces steric and electronic effects, while the carboxylic acid group provides a handle for a multitude of chemical transformations and enhances solubility in polar solvents relative to its non-functionalized naphthalene counterparts.[2]

Structural and Physicochemical Data

A summary of the key identification and physicochemical parameters for this compound is presented below. It is important to note a discrepancy in the literature regarding the melting point; while a value of 231-233 °C (recrystallized from acetic acid) is reported, other sources cite a lower range or state it as unavailable.[1] Researchers should verify this parameter on their own material.

| Property | Value | Source(s) |

| IUPAC Name | 7-bromonaphthalene-1-carboxylic acid | [3] |

| Synonyms | 7-Bromo-1-naphthalenecarboxylic acid | |

| CAS Number | 51934-39-5 | [3] |

| Molecular Formula | C₁₁H₇BrO₂ | [3][4] |

| Molecular Weight | 251.08 g/mol | [3] |

| Appearance | Off-white to pale brown crystalline powder/solid | [1] |

| Melting Point | 231-233 °C (from acetic acid) | [1] |

| Boiling Point | 421.2 °C at 760 mmHg | [1] |

| Density | 1.648 g/cm³ | [1] |

| pKa (Predicted) | 3.27 ± 0.30 | |

| InChI Key | OMVHZFPTYXFWFU-UHFFFAOYSA-N | [3][5] |

| SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | [3] |

Solubility Profile

Qualitative assessments indicate that this compound is generally insoluble in water but shows enhanced solubility in polar organic solvents such as alcohols, diethyl ether, methanol, and ethyl acetate.[6][7] This behavior is typical for aromatic carboxylic acids where the polar -COOH group facilitates interaction with polar solvents, while the large, nonpolar naphthalene core limits aqueous solubility. For practical applications, solvents like DMF, DMSO, and THF are commonly employed, particularly for chemical reactions.

Spectroscopic Characterization: A Data Gap

A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. While data for isomers such as 4-bromo and 8-bromo-1-naphthoic acid exist, they are not suitable proxies due to the significant impact of substituent position on spectral patterns.[8][9]

Expert Insight & Trustworthiness: The lack of published spectra from primary literature sources is a critical data gap. Commercial suppliers of this compound may not perform and provide full analytical characterization. Therefore, it is imperative for researchers to perform their own structural verification and characterization upon acquiring this material to ensure its identity and purity before use in subsequent reactions. This self-validation is a cornerstone of reliable and reproducible research.

Synthesis and Purification

The principal and most direct route to this compound is the regioselective electrophilic bromination of 1-naphthoic acid. The rationale behind this strategy lies in the directing effects of the carboxylic acid group on the naphthalene ring system.

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director. On a naphthalene system, it deactivates the ring to which it is attached and directs incoming electrophiles to the other ring, primarily at the C-5 and C-7 positions (para-like positions). The use of specific reagents and conditions favors the formation of the 7-bromo isomer.

Caption: Key stages in the electrophilic bromination of 1-naphthoic acid.

Experimental Protocol: Representative Synthesis

This protocol is a representative method based on established procedures for the regioselective bromination of naphthoic acids.

Materials:

-

1-Naphthoic acid

-

Sodium bromide (NaBr)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetic acid (glacial) or Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq.) and sodium bromide (1.2 eq.) in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: While stirring vigorously, add Oxone (0.6 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, portion-wise addition of the oxidant is critical to control the exothermic reaction and prevent over-bromination, which can lead to di-substituted byproducts.

-

Reaction: Allow the mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing an ice-water slurry and a saturated solution of sodium thiosulfate to quench any unreacted bromine.

-

Work-up: A white precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Acid-Base Extraction (Optional): For higher purity, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt. Separate the aqueous layer and re-acidify with concentrated HCl until a precipitate forms. Filter the solid and wash with water.

-

Purification & Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid or an ethanol/water mixture. Dry the final product under vacuum. A typical yield after purification is in the range of 70-85%.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a highly valuable intermediate in multi-step syntheses.

Reactions at the Bromine Atom: Cross-Coupling

The bromine atom at the C-7 position is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful applications, enabling the synthesis of 7-aryl-1-naphthoic acid derivatives. These biaryl structures are common motifs in pharmaceuticals, including potential tyrosine kinase inhibitors.[10]

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Representative Protocol (Suzuki Coupling):

-

To a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the mixture with vigorous stirring at 90-100 °C for 8-24 hours, monitoring by TLC.

-

After cooling, perform an aqueous work-up, acidify to precipitate the carboxylic acid product, extract with an organic solvent, dry, and purify by column chromatography or recrystallization.[11]

Reactions at the Carboxylic Acid Group

The carboxylic acid is readily converted into other functional groups, such as esters and amides, which is fundamental in drug discovery for modulating properties like solubility, cell permeability, and target binding.

Amide Bond Formation (Amidation): This reaction is crucial for synthesizing analogues for biological screening. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by an amine.

Caption: A two-step workflow for the synthesis of amides from this compound.

Representative Protocol (Amidation via Acyl Chloride):

-

In a flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of DMF.

-

Gently reflux the mixture for 1-3 hours until the evolution of gas ceases.

-

Cool the reaction and remove all volatile components under reduced pressure to yield the crude 7-bromo-1-naphthoyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Perform a standard aqueous work-up, dry the organic layer, and purify the resulting amide by column chromatography or recrystallization.

Esterification: Esters are often synthesized as prodrugs or to modify physicochemical properties. Fischer esterification (reacting with an alcohol under acidic catalysis) or coupling with an alcohol using reagents like DCC or EDCI are common methods.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place away from oxidizing agents.[1]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its bifunctional nature. The distinct and predictable reactivity of its bromine and carboxylic acid moieties allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity. While a lack of published spectroscopic data necessitates diligent in-house characterization, its straightforward synthesis and versatile reactivity in key transformations like Suzuki couplings and amidations ensure its continued relevance in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides the essential framework for researchers to confidently and effectively incorporate this compound into their synthetic programs.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 51934-39-5: 7-bromonaphthalene-1-carboxylic acid [cymitquimica.com]

- 3. 7-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 252733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Bromo-1-naphthoic acid | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Bromo-1-naphthoic Acid (CAS: 51934-39-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-1-naphthoic acid, a key intermediate in organic synthesis. We will delve into its chemical and physical properties, detailed synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in the development of pharmaceuticals and advanced materials. This document is designed to be a practical resource, bridging theoretical concepts with actionable laboratory insights.

Introduction and Strategic Importance

This compound (also known as 7-bromonaphthalene-1-carboxylic acid) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a naphthalene backbone, imparts significant stability and hydrophobicity.[2] The molecule's utility stems from its two key functional groups: the carboxylic acid at the 1-position and the bromine atom at the 7-position.

The carboxylic acid group provides a handle for various chemical transformations such as esterification and amidation, and enhances solubility in polar solvents.[2] More strategically, the bromine atom at the 7-position serves as a versatile reactive site, particularly as a leaving group in modern palladium-catalyzed cross-coupling reactions.[3] This dual functionality makes this compound a valuable building block for constructing complex molecular architectures, especially in the fields of medicinal chemistry and materials science.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 51934-39-5 | [4][5] |

| Molecular Formula | C₁₁H₇BrO₂ | [4][6] |

| Molecular Weight | 251.08 g/mol | [3][5] |

| Appearance | Off-white crystalline powder/solid | [2][4] |

| Melting Point | 231-233 °C (recrystallized from acetic acid) | [7] |

| Boiling Point | 421.2 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.648 g/cm³ (Predicted) | [7] |

| pKa | 3.27 ± 0.30 (Predicted) | [6] |

Spectroscopic Characterization

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the following key absorptions are expected:

-

O-H Stretch: A very broad and strong band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, resulting from the hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption between 1710-1680 cm⁻¹. The conjugation with the naphthalene ring system will shift this to a lower wavenumber compared to a saturated carboxylic acid.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1320-1210 cm⁻¹ range.

-

C-Br Stretch: A weak to medium absorption in the 690-515 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and carboxylic acid groups. The acidic proton of the carboxylic acid will appear as a very broad singlet, typically far downfield (>10 ppm), and its position can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the naphthalene ring system and the carboxyl group.

-

The carbonyl carbon (C=O) will be the most downfield signal, expected in the 165-185 ppm range.

-

The aromatic carbons will appear between approximately 110-150 ppm. The carbon attached to the bromine (C7) will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect, while the carbon attached to the carboxylic acid (C1) will be deshielded.

-

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z = 250 and 252). Common fragmentation pathways would involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the bromine atom (-Br, M-79/81).

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the regioselective electrophilic bromination of 1-naphthoic acid.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the naphthalene ring system towards electrophilic attack. However, it directs incoming electrophiles to specific positions. In the case of the naphthalene ring system, the carboxylic acid at the 1-position directs the incoming electrophile (Br⁺) to the para position on the adjacent ring, which is the 7-position. This regioselectivity is a key aspect of this synthesis.[3]

The electrophilic bromine species (Br⁺) is typically generated in situ from molecular bromine (Br₂) or a bromide salt (like NaBr) in the presence of a strong oxidizing agent.[3]

Caption: Mechanism of Regioselective Bromination.

Experimental Protocol: Regioselective Bromination

This protocol is a representative procedure based on established methodologies for the regioselective bromination of aromatic compounds.[3]

Materials:

-

1-Naphthoic acid

-

Sodium bromide (NaBr) or Bromine (Br₂)

-

Oxone® (Potassium peroxymonosulfate)

-

Acetic acid or Dichloromethane (DCM)

-

Water (deionized)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthoic acid (1.0 eq.) in a suitable polar aprotic solvent like acetic acid or dichloromethane (DCM).

-

Addition of Bromine Source: Add sodium bromide (1.1 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add a solution of Oxone® (1.1 eq.) in water portion-wise over 30-60 minutes, ensuring the temperature remains between 0-25 °C to control the reaction kinetics and prevent over-bromination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Work-up:

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

If acetic acid was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts and wash as described above.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic acid or ethanol/water) to yield this compound as a solid. Expected yields are typically in the range of 70-85%.[3]

Key Chemical Reactions and Synthetic Utility

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key Reaction Pathways for this compound.

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis for creating biaryl structures. This compound can be coupled with various aryl or heteroaryl boronic acids (or their esters) to produce 7-aryl-1-naphthoic acid derivatives. These structures are prevalent in many biologically active molecules, including antiviral and anticancer agents.[3]

General Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Heck Coupling

The Heck reaction allows for the arylation of alkenes. Coupling this compound with various alkenes (e.g., acrylates, styrenes) yields 7-alkenyl-1-naphthoic acid derivatives, which are useful for creating extended conjugated systems or as precursors for further transformations.

General Protocol:

-

Reaction Setup: Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

-

Reaction: Heat the mixture under an inert atmosphere at 80-140 °C for 12-48 hours.

-

Work-up and Purification: Follow a standard aqueous work-up and purification by chromatography to isolate the desired product.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It is a powerful method for synthesizing arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.

General Protocol:

-

Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, diisopropylamine) in a solvent like THF or DMF.

-

Reaction: Stir the reaction at room temperature to 80 °C until the starting material is consumed.

-

Work-up and Purification: After completion, perform an aqueous work-up and purify the product by column chromatography.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable tool for researchers in several fields.

-

Pharmaceutical Intermediates: The biaryl and extended conjugated systems synthesized from this compound are key scaffolds for targeting various biological pathways. For instance, derivatives have been explored as potential inhibitors of tyrosine kinases, which are implicated in cancer progression.[3]

-

Ligand Design: The carboxylic acid group can act as a coordination site for metal centers. This allows for the incorporation of the bromonaphthyl moiety into ligands for catalysis, potentially influencing the steric and electronic properties of the resulting metal complexes. Palladium complexes derived from this acid have shown promise in C-H activation reactions.[3]

-

Agrochemicals: Substituted naphthoic acids can exhibit biological activity. Studies have shown that this compound has reduced auxin-like activity in plants compared to its non-halogenated parent compound, suggesting that the size and position of the halogen can be used to modulate biological responses.[3]

-

Materials Science: The rigid, planar naphthalene core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where extended π-conjugated systems are desirable.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block whose value is derived from its dual functionality. The carboxylic acid provides a classical handle for derivatization, while the bromine atom opens the door to a wide array of modern cross-coupling chemistries. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to effectively leverage this versatile intermediate in the creation of novel and complex molecules.

References

- 1. 7-Bromonaphthalene-1-carboxylic acid | 51934-39-5 [chemicalbook.com]

- 2. CAS 51934-39-5: 7-bromonaphthalene-1-carboxylic acid [cymitquimica.com]

- 3. This compound (51934-39-5) for sale [vulcanchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. 7-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 252733 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-Bromo-1-naphthoic acid molecular structure and weight

An In-depth Technical Guide to 7-Bromo-1-naphthoic acid

This document serves as a comprehensive technical guide on this compound for an audience of researchers, scientists, and professionals in drug development. It aims to provide not just data, but a foundational understanding of the molecule's characteristics, synthesis, and utility, grounded in established chemical principles.

This compound is a halogenated aromatic carboxylic acid. Its molecular architecture is built upon a naphthalene backbone, a stable, hydrophobic system of two fused benzene rings.[1] The strategic placement of a bromine atom at the 7-position and a carboxylic acid group at the 1-position imparts a unique combination of steric and electronic properties that dictate its reactivity.[1][2] The electron-withdrawing nature of the -COOH group deactivates the ring system towards electrophilic substitution, while the bromine atom further influences reactivity, making this compound a versatile and valuable intermediate.[1][2]

Molecular Structure and Weight

-

Canonical SMILES: C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O[2]

Physicochemical Data Summary

The physical properties of a compound are critical for its practical application in a laboratory setting, influencing everything from solvent selection for reactions to purification strategies like recrystallization.

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Melting Point | 173–174 °C | [2] |

| Boiling Point | 421.2 °C at 760 mmHg | [6] |

| Density | ~1.6 - 1.648 g/cm³ | [2][6] |

Synthesis and Mechanistic Insight

The primary and most effective method for synthesizing this compound is through the regioselective bromination of 1-naphthoic acid. Understanding the mechanism and the rationale behind the procedural steps is key to achieving high yields and purity.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group (-COOH) is a deactivating group but directs incoming electrophiles to the para position on the adjacent ring (the 7-position). This directing effect is crucial for the regioselectivity of the reaction. A strong electrophile (Br⁺) is generated in situ from a bromine source and an oxidizing agent to overcome the deactivation of the naphthalene ring.[2]

Experimental Protocol: Regioselective Bromination

This protocol is designed as a self-validating system, where careful control of conditions ensures the desired outcome.

Materials:

-

1-Naphthoic acid

-

Sodium Bromide (NaBr)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Polar aprotic solvent (e.g., Acetic Acid or Dichloromethane)

-

Deionized water

-

Sodium thiosulfate solution

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid and sodium bromide in a polar aprotic solvent like acetic acid.

-

Temperature Control (Critical Step): Cool the mixture in an ice bath to between 0–25 °C.[2] Maintaining this temperature range is crucial to moderate the reaction kinetics and prevent over-bromination or other side reactions.

-

Reagent Addition: Slowly add a solution of Oxone in water to the reaction mixture over 1-2 hours. The Oxone acts as an oxidizing agent to generate the Br⁺ electrophile from NaBr.

-

Reaction Monitoring: Allow the reaction to stir at the controlled temperature for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the 1-naphthoic acid spot.

-

Quenching: Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium thiosulfate.

-

Isolation: Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve a typical yield of 70–85%.[2]

Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] Its two distinct functional handles—the bromine atom and the carboxylic acid—can be manipulated independently to build complex molecular architectures.

-

Pharmaceutical Intermediates: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.[2] This enables the facile formation of C-C bonds, allowing for the synthesis of complex biaryl structures. These motifs are prevalent in modern pharmaceuticals, including potential antiviral agents and tyrosine kinase inhibitors for cancer therapy.[2]

-

Ligand Design for Catalysis: The carboxylic acid group can act as a coordination site for metal centers.[2] This property is exploited in the design of custom ligands for homogeneous catalysis, where palladium complexes derived from this acid have demonstrated efficacy in C–H activation reactions.[2]

-

Agrochemicals and Plant Science: Substituted naphthoic acids are studied for their biological activity. Notably, this compound has shown reduced auxin-like activity in plant growth assays compared to its non-halogenated parent. This suggests that the steric bulk of the bromine atom may hinder interactions with plant auxin receptors, an insight valuable for designing new plant growth modulators.[2]

References

- 1. CAS 51934-39-5: 7-bromonaphthalene-1-carboxylic acid [cymitquimica.com]

- 2. This compound (51934-39-5) for sale [vulcanchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

solubility of 7-Bromo-1-naphthoic acid in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 7-Bromo-1-naphthoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. It combines theoretical principles with a practical, step-by-step protocol for experimental solubility determination, enabling researchers to make informed decisions and generate reliable data.

Physicochemical Profile and Theoretical Solubility Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains two key regions that influence its solubility:

-

The Naphthalene Core: The large, aromatic naphthalene ring system is inherently nonpolar and hydrophobic. It primarily interacts through van der Waals forces (specifically, London dispersion forces).

-

The Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).

-

The Bromo Substituent (-Br): The bromine atom adds to the overall molecular weight and introduces a degree of polarizability to the molecule, but it does not participate in hydrogen bonding.

The guiding principle for solubility is "like dissolves like". This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, a solvent's ability to interact favorably with both the nonpolar ring and the polar carboxylic acid group will determine its effectiveness.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents. The following table provides a qualitative prediction, which should be confirmed experimentally using the protocol outlined in the next section.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid group, which is a powerful solubilizing interaction. However, the large nonpolar naphthalene core may limit very high solubility compared to smaller carboxylic acids. |

| Polar Aprotic | Acetone, DMSO, THF | High | These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting effectively with the carboxylic acid's hydroxyl proton. They also have sufficient nonpolar character to solvate the naphthalene ring, making them excellent candidates for high solubility. |

| Halogenated | Dichloromethane (DCM) | Moderate | DCM is a polar molecule that can interact with the polar parts of the solute via dipole-dipole forces. Its ability to solvate the nonpolar ring is also significant. However, its inability to hydrogen bond may make it less effective than polar aprotic solvents like DMSO. |

| Aromatic | Toluene, Benzene | Low to Moderate | These nonpolar solvents can interact favorably with the naphthalene ring through π-stacking and van der Waals forces. However, they are poor solvents for the highly polar carboxylic acid group, leading to limited overall solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | These solvents interact only through weak van der Waals forces and cannot effectively solvate the polar carboxylic acid group. Consequently, this compound is expected to be poorly soluble in these solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a reliable experimental method is essential. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid. This protocol ensures that the solution reaches equilibrium, providing a trustworthy measurement of saturation solubility.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (24-48 hours). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as UV-Vis spectroscopy (by creating a Beer's Law plot) or HPLC.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

Factors Influencing Solubility Measurement

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting a constant temperature is critical for reproducible results.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate data.

-

pH: As a carboxylic acid, this compound can be deprotonated to its carboxylate form. In protic solvents or in the presence of basic impurities, a shift in equilibrium can significantly increase solubility. This is generally less of a concern in aprotic organic solvents.

Conclusion

A Technical Guide to the Spectral Analysis of 7-Bromo-1-naphthoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 7-bromo-1-naphthoic acid, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between theoretical principles and practical application, offering not just data, but a foundational understanding of the methodologies and the interpretation of their results.

Introduction

This compound (C₁₁H₇BrO₂) is a substituted naphthalene derivative with significant potential in the synthesis of complex organic molecules and pharmaceutical agents. Its rigid bicyclic aromatic core, coupled with the reactivity of the carboxylic acid and the bromine substituent, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its effective use, necessitating a thorough analytical characterization. This guide provides a detailed examination of its spectral properties, offering insights into how each analytical technique uniquely contributes to the comprehensive structural elucidation of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For a solid sample like this compound, the analysis is typically performed by dissolving the compound in a suitable deuterated solvent.

Experimental Protocol: Acquiring a Solution-State NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation.[2][3] The following protocol outlines the best practices for preparing a high-quality sample for both ¹H and ¹³C NMR analysis.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, thus solubilizing the analyte and often allowing for the observation of the acidic proton. Chloroform-d (CDCl₃) is another common option.[3][4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[4] Gentle vortexing or sonication can aid in complete dissolution.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.[2]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize homogeneity, and then acquiring the data using appropriate pulse sequences.[3]

Caption: Experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum for this compound in DMSO-d₆ is detailed below. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is expected to be significantly downfield and often appears as a broad singlet due to hydrogen bonding and exchange with any trace water. |

| ~8.7 | Doublet | 1H | H-8 | This proton is peri to the carboxylic acid group, which exerts a strong deshielding effect, shifting it significantly downfield. |

| ~8.3 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| ~8.2 | Singlet (or narrow doublet) | 1H | H-6 | This proton is adjacent to the bromine atom and is expected to be a singlet or a narrow doublet with a small meta coupling constant. |

| ~8.0 | Doublet | 1H | H-5 | This proton is part of the brominated ring and is coupled to H-6. |

| ~7.8 | Doublet of Doublets | 1H | H-3 | This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets. |

| ~7.6 | Doublet of Doublets | 1H | H-4 | This proton is coupled to both H-3 and H-5 (long-range), leading to a complex splitting pattern. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Carbons in aromatic rings typically absorb between 120-150 ppm.[5] The electron-withdrawing effects of the bromine and carboxylic acid substituents, along with the inherent chemical shifts of the naphthalene ring system, dictate the specific resonances.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~135 | C-7 | The carbon atom directly attached to the bromine (ipso-carbon) is expected in this region. |

| ~133 | C-8a | A quaternary carbon at the junction of the two aromatic rings. |

| ~131 | C-1 | The ipso-carbon of the carboxylic acid group. |

| ~130 | C-5 | Aromatic CH carbon. |

| ~129 | C-4a | Another quaternary carbon at the ring junction. |

| ~128 | C-2 | Aromatic CH carbon, deshielded by the adjacent carboxylic acid. |

| ~127 | C-4 | Aromatic CH carbon. |

| ~126 | C-6 | Aromatic CH carbon, adjacent to the bromine. |

| ~125 | C-8 | Aromatic CH carbon, peri to the carboxylic acid. |

| ~124 | C-3 | Aromatic CH carbon. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] Molecular vibrations, such as stretching and bending, absorb IR radiation at characteristic frequencies.

Experimental Protocol: Acquiring a Solid-State IR Spectrum

For a solid sample, several preparation methods are available. The thin solid film and KBr pellet methods are common.[1][6][7]

-

Thin Solid Film Method:

-

Dissolve a small amount (a few mg) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[6]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

Place the plate in the spectrometer and acquire the spectrum.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet die and compress it under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum. This method is often considered the "gold standard" for high-quality solid-state IR spectra.[7]

-

Caption: Experimental workflow for IR spectroscopy.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The hydrogen-bonded O-H stretch of the carboxylic acid dimer appears as a very broad band.[5] |

| ~3050 | Aromatic C-H stretch | Medium-Weak | Stretching vibration of the C-H bonds on the naphthalene ring.[8] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch is one of the most intense and characteristic peaks in the spectrum.[5] |

| 1500-1600 | C=C stretch (Aromatic Ring) | Medium | Characteristic in-ring carbon-carbon stretching vibrations of the naphthalene core.[8] |

| ~1300 | C-O stretch and O-H bend | Medium | These vibrations from the carboxylic acid group often appear in this region. |

| 690-900 | C-H out-of-plane bend | Strong | The pattern of these absorptions can sometimes be diagnostic of the substitution pattern on the aromatic ring.[8] |

| 500-600 | C-Br stretch | Medium-Weak | The carbon-bromine stretching vibration is expected in the fingerprint region. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Analysis

For a non-volatile solid like this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are typically employed. The monitoring of halogenated organic compounds often requires highly selective and sensitive analytical methodologies.[9]

-

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonia to promote ionization.

-

-

Ionization:

-

The solution is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Caption: Experimental workflow for Mass Spectrometry.

Predicted Mass Spectral Data

The mass spectrum of this compound will be distinguished by the isotopic pattern of bromine.

| Predicted m/z | Ion | Rationale |

| 250 & 252 | [M]⁺˙ | Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[10] |

| 233 & 235 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. The bromine isotopic pattern remains. |

| 205 & 207 | [M-COOH]⁺ | Loss of the entire carboxyl group as a radical, resulting in a bromonaphthyl cation. The bromine isotopic pattern is preserved. |

| 126 | [C₁₀H₆]⁺˙ | Loss of both bromine and the carboxyl group, leading to a dehydro-naphthalene fragment ion. |

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the substitution pattern on the naphthalene core. IR spectroscopy provides unequivocal evidence for the key functional groups—the carboxylic acid and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its characteristic isotopic signature. The integration of these techniques, grounded in established experimental protocols, ensures a high degree of confidence in the identity and structure of this important chemical compound.

References

- 1. vce.studypulse.au [vce.studypulse.au]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. crescentchemical.com [crescentchemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing | MDPI [mdpi.com]

The Biological Activity of Halogenated Naphthoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Naphthoic Acid Scaffold and the Power of Halogenation

Naphthoic acids, bicyclic aromatic carboxylic acids, represent a privileged scaffold in medicinal chemistry. Their rigid structure provides a foundation for the strategic placement of functional groups to interact with biological targets. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the naphthoic acid backbone is a powerful strategy to modulate a compound's physicochemical properties and, consequently, its biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity.[1][2][3][4][5] This guide provides an in-depth exploration of the diverse biological activities of halogenated naphthoic acids, offering mechanistic insights and detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Halogenated naphthoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8][9][10] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.

A. Mechanisms of Anticancer Action

The anticancer effects of these compounds can be attributed to several mechanisms:

-

Induction of Apoptosis: Many halogenated naphthoic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades and interference with microtubule and F-actin dynamics.[6]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[6][9]

-

Enzyme Inhibition: Halogenated naphthoic acids and their derivatives can act as inhibitors of crucial enzymes involved in cancer cell metabolism and signaling. For instance, some derivatives have been shown to inhibit pyruvate kinase M2 (PKM2), an enzyme highly expressed in cancer cells and critical for their anabolic and energy requirements.[11] Others have demonstrated the ability to inhibit topoisomerase I, an enzyme involved in DNA replication and repair.

-

Inhibition of Efflux Pumps: A significant challenge in cancer therapy is multidrug resistance, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Certain halogenated naphthopyrazolines, structurally related to naphthoic acids, have been shown to inhibit these efflux pumps, potentially reversing multidrug resistance.[6]

B. Experimental Protocols for Assessing Anticancer Activity

A critical step in the evaluation of novel anticancer agents is the in vitro assessment of their cytotoxic effects.[12] Here are detailed protocols for widely used cytotoxicity assays:

This colorimetric assay is a standard method for assessing cell viability and proliferation.[13][14][15] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12][16]

-

Compound Treatment: Prepare serial dilutions of the halogenated naphthoic acid derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.[14]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

-

Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[12]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[12]

-

Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract the background.[12]

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of halogenated naphthoic acids.

II. Antimicrobial Activity: Combating Infectious Diseases

Halogenated naphthoic acids and their derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17][18][19] The presence of halogens often enhances the antimicrobial potency of the parent compound.[2]

A. Mechanisms of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene ring, enhanced by halogenation, may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and increased permeability.

-

Inhibition of Essential Enzymes: Halogenated naphthoic acids may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some halogenated compounds have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[20]

B. Experimental Protocols for Assessing Antimicrobial Activity

Standardized methods are essential for the reliable evaluation of antimicrobial activity.[21][22]

This is a widely used qualitative method for screening the antimicrobial activity of compounds.[21][23]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Disk Application: Impregnate sterile filter paper discs with a known concentration of the halogenated naphthoic acid derivative. Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the halogenated naphthoic acid derivative in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[24]

General Workflow for Antimicrobial Activity Screening

Caption: Workflow for screening the antimicrobial activity of halogenated naphthoic acids.

III. Anti-inflammatory and Neurological Activities

Beyond their anticancer and antimicrobial properties, halogenated naphthoic acids and their derivatives have shown promise in modulating inflammatory responses and neuronal signaling.

A. Anti-inflammatory Effects

Some naphtho-triazole derivatives have demonstrated potent anti-inflammatory effects.[25] The cholinergic anti-inflammatory pathway, where the neurotransmitter acetylcholine plays a key role in regulating inflammation, is a potential target for these compounds.[25] By inhibiting cholinesterase enzymes, which break down acetylcholine, these derivatives could enhance cholinergic signaling and suppress inflammation.[25]

B. Neurological Activity

Halogenated naphthoic acid derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[26] Over-activation of NMDA receptors is implicated in various neurological conditions, making NMDA receptor antagonists a subject of considerable interest.[26] Structure-activity relationship studies have revealed that specific halogen and phenyl substitutions on the 2-naphthoic acid scaffold can lead to potent and selective inhibitors of different NMDA receptor subtypes.[26] For instance, the addition of a bromine atom at the 1-position of 2-hydroxy-6-phenylnaphthalene-3-carboxylic acid results in a potent inhibitor.[26]

IV. Structure-Activity Relationships (SAR)

The biological activity of halogenated naphthoic acids is highly dependent on the nature, position, and number of halogen substituents on the naphthalene ring. Key SAR observations include:

-

Halogen Identity: The type of halogen can significantly impact activity. For example, in a series of peptoids, antimicrobial activity against Gram-positive strains increased from fluorine to iodine.[2]

-

Substitution Pattern: The position of the halogen on the naphthalene ring is crucial for activity. For instance, in a study of phenylethanolamines, 2,5-dihalogenated derivatives were more potent beta-receptor blockers than 2,4-dihalogenated compounds.[4]

-

Combined Substitutions: The interplay between halogen atoms and other substituents can lead to synergistic effects on activity. For example, a combination of halogen and phenyl substitutions on 2-hydroxy-3-naphthoic acid has yielded potent NMDA receptor inhibitors.[26]

V. Future Perspectives

Halogenated naphthoic acids represent a versatile and promising class of compounds with a wide range of biological activities. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as therapeutic agents.

-

Lead Optimization: Systematic modification of the naphthoic acid scaffold, including the exploration of different halogenation patterns and the introduction of diverse functional groups, will be essential for improving potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more physiologically relevant context.

The continued exploration of halogenated naphthoic acids holds great promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.

References

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenated naphthochalcones and structurally related naphthopyrazolines with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. scielo.br [scielo.br]

- 17. Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scribd.com [scribd.com]

- 24. actascientific.com [actascientific.com]

- 25. mdpi.com [mdpi.com]

- 26. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromine Substituent: A Linchpin in the Reactivity and Synthetic Utility of Naphthoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we often observe that progress in medicinal chemistry and material science hinges on the strategic manipulation of molecular scaffolds. Among the most versatile of these is naphthoic acid. However, the true potential of this scaffold is only unlocked through judicious functionalization. This guide provides an in-depth exploration of the role of a single, powerful substituent: bromine. We will dissect how the bromine atom, through a combination of electronic and steric effects, fundamentally governs the reactivity of the naphthoic acid core, transforming it from a simple aromatic carboxylic acid into a highly versatile building block for complex molecular architectures.

The strategic placement of a bromine atom on the naphthalene ring is not a trivial choice; it is a deliberate decision that opens a gateway to a vast landscape of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. Understanding the causality behind bromine's influence is paramount for any researcher aiming to exploit this chemistry for the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials.[1][2]

Fundamental Physicochemical Influence of the Bromine Substituent

The introduction of a bromine atom onto the naphthoic acid skeleton imparts significant changes to its inherent properties. These changes are the direct result of bromine's electronic nature and size.

Electronic Effects: A Duality of Influence

The bromine atom exerts two opposing electronic effects on the aromatic system:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the naphthalene ring through the sigma bond. This deactivating effect reduces the overall nucleophilicity of the aromatic system.[3]

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the naphthalene ring, donating electron density. This effect preferentially enriches the ortho and para positions relative to the bromine atom.

This duality is critical. While the inductive effect generally lowers the reactivity towards electrophilic attack compared to unsubstituted naphthoic acid, the resonance effect directs incoming electrophiles to specific positions, providing crucial regiochemical control.

Impact on Acidity

The electron-withdrawing inductive effect of bromine stabilizes the carboxylate anion formed upon deprotonation. This increased stability of the conjugate base leads to a lower pKa value, making bromo-naphthoic acids generally more acidic than their unsubstituted counterparts. For instance, 6-bromo-2-naphthoic acid has a predicted pKa of approximately 4.06, indicating a slightly stronger acidic character.[4][5] This modulation of acidity can be critical in biological systems, affecting properties like solubility, membrane permeability, and receptor binding interactions.

Steric Effects

The bromine atom is significantly larger than a hydrogen atom. Its steric bulk can influence the approach of reagents, particularly at positions adjacent (peri or ortho) to the substituent.[3][6] For example, in 8-bromo-1-naphthoic acid, the bromine atom and the carboxylic acid group are in close proximity, which can influence the conformation of the carboxyl group and hinder reactions at both sites.[7][8] This steric hindrance can be exploited to direct reactions to less hindered positions or to create molecules with specific, rigid three-dimensional structures.

Table 1: Physicochemical Properties of Representative Bromo-Naphthoic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |

| 1-Bromo-2-naphthoic acid | 20717-79-7 | C₁₁H₇BrO₂ | 251.08 | - | - |

| 6-Bromo-2-naphthoic acid | 5773-80-8 | C₁₁H₇BrO₂ | 251.08 | 294-295 | 4.06 ± 0.30 |

| 8-Bromo-1-naphthoic acid | 1729-99-3 | C₁₁H₇BrO₂ | 251.08 | 173-174 | - |

Data sourced from multiple references.[4][5][7][9]

The Bromine Atom as a Versatile Synthetic Handle